Methyl 2-bromo-5-(trifluoromethoxy)benzoate
CAS No.: 1150114-81-0
Cat. No.: VC2446625
Molecular Formula: C9H6BrF3O3
Molecular Weight: 299.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150114-81-0 |
|---|---|
| Molecular Formula | C9H6BrF3O3 |
| Molecular Weight | 299.04 g/mol |
| IUPAC Name | methyl 2-bromo-5-(trifluoromethoxy)benzoate |
| Standard InChI | InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 |
| Standard InChI Key | IETHWZNVMZUZKC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |
Introduction
Chemical Identity and Structure
Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a substituted benzoate ester with both halogen and fluorinated substituents. The compound features a benzoic acid methyl ester backbone with strategic functional group positioning that enhances its reactivity in various chemical transformations .
Basic Identification Parameters
The following table summarizes the key identification parameters for Methyl 2-bromo-5-(trifluoromethoxy)benzoate:
| Parameter | Value |
|---|---|
| CAS Number | 1150114-81-0 |
| IUPAC Name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate |
| Molecular Formula | C₉H₆BrF₃O₃ |
| Molecular Weight | 299.04 g/mol |
| Alternate Names | Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester |
| MDL Number | MFCD12025999 |
These identification parameters are essential for the unambiguous recognition of the compound in chemical databases and literature searches .
Structural Representation
The structure of Methyl 2-bromo-5-(trifluoromethoxy)benzoate features:
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A benzoic acid methyl ester core
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A bromine atom at the 2-position
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A trifluoromethoxy group (OCF₃) at the 5-position
This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns . The structure can be represented using various notations:
| Notation Type | Representation |
|---|---|
| SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |
| InChI | InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 |
| InChIKey | IETHWZNVMZUZKC-UHFFFAOYSA-N |
These structural notations provide standardized ways to represent the compound in chemical databases and computational chemistry applications .
Physicochemical Properties
The physicochemical properties of Methyl 2-bromo-5-(trifluoromethoxy)benzoate determine its behavior in chemical reactions, formulations, and biological systems.
Physical Properties
Methyl 2-bromo-5-(trifluoromethoxy)benzoate exists as either a solid or liquid at standard conditions, depending on its purity and preparation method . Its physical properties include:
| Property | Value |
|---|---|
| Physical State | Solid or liquid |
| Color | Not specified in literature |
| Odor | Not specified in literature |
| Melting Point | Not reported in available data |
| Boiling Point | Not reported in available data |
| Density | Not reported in available data |
| Solubility | Likely soluble in common organic solvents based on structure |
The compound's physical properties influence its handling, storage, and application in laboratory and industrial settings .
Chemical Reactivity
The chemical reactivity of Methyl 2-bromo-5-(trifluoromethoxy)benzoate is characterized by:
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The reactivity of the bromine atom at the 2-position, which makes it suitable for various coupling reactions (e.g., Suzuki, Negishi, and Sonogashira couplings)
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The presence of the trifluoromethoxy group, which imparts specific electronic properties and metabolic stability
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The methyl ester functionality, which can undergo typical ester transformations (hydrolysis, transesterification, reduction)
These reactive sites make the compound valuable as a building block in organic synthesis and medicinal chemistry applications .
| Classification Category | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
These hazard classifications inform researchers about the potential risks associated with handling this compound .
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These precautions help minimize exposure risks and provide guidance for appropriate responses to accidental exposure .
Analytical Methods and Characterization
Various analytical techniques can be employed to identify, quantify, and characterize Methyl 2-bromo-5-(trifluoromethoxy)benzoate.
Spectroscopic Methods
While specific spectroscopic data for this compound is limited in the available search results, standard methods for similar compounds would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the aromatic protons and the methyl ester group
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¹⁹F NMR would be particularly valuable for characterizing the trifluoromethoxy group
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¹³C NMR would provide information about the carbon framework
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the ester carbonyl group, aromatic C=C bonds, and C-F stretching frequencies
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Mass Spectrometry:
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Would provide molecular weight confirmation and fragmentation pattern information
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The presence of bromine would give a characteristic isotope pattern
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These spectroscopic methods collectively provide structural confirmation and purity assessment .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for:
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Purity determination
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Quantitative analysis
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Reaction monitoring
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Quality control
The specific chromatographic parameters would need to be optimized based on the application requirements.
| Supplier | Catalog/Reference Number | Purity |
|---|---|---|
| Apollo Scientific | PC502712 | 95% |
| CymitQuimica | 10-F325249 | 95% |
| Ambeed, Inc. | AMBH99DED590 | 98% |
| COMBI-BLOCKS | Not specified | Not specified |
| Vulcanchem | VC2446625 | Not specified |
This availability from multiple sources ensures researchers can access the compound for their specific needs .
| Supplier | Package Size | Price (where available) |
|---|---|---|
| CymitQuimica | 1g | 80.00 € |
| CymitQuimica | 5g | 246.00 € |
| Apollo Scientific | 1g | Not specified |
| Apollo Scientific | 5g | Not specified |
Pricing varies based on quantity, purity, and supplier .
Quality Specifications
Commercial sources typically provide Methyl 2-bromo-5-(trifluoromethoxy)benzoate with the following quality specifications:
| Quality Parameter | Typical Specification |
|---|---|
| Purity | 95-98% |
| Form | Solid or liquid |
| Color | Not specified |
| Storage Requirements | Ambient temperature |
These specifications ensure the compound's suitability for research applications .
| Compound | CAS Number | Key Differences | Potential Impact on Applications |
|---|---|---|---|
| Methyl 2-bromo-5-(trifluoromethyl)benzoate | 1026355-57-6 | Contains CF₃ instead of OCF₃ | Different electronic properties and metabolic profile |
| 2-Bromo-5-(trifluoromethyl)benzoic acid | 1483-56-3 | Free acid instead of methyl ester | Different reactivity and solubility properties |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 1214334-90-3 | Different position of CF₃ group | Altered electronic distribution and reactivity |
This comparative analysis highlights the specific advantages and potential applications of Methyl 2-bromo-5-(trifluoromethoxy)benzoate in relation to structurally similar compounds .
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